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The table below summarizes the core characteristics and research data for both inhibitors.

Feature

SAR-020106

CCT245737 (SRA737)

Primary Target & ICso

Selectivity

Cellular Activity (G2
Checkpoint Abrogation
ICs0)

Single-Agent
Cytotoxicity (Glso)

In Vivo Efficacy

Pharmacokinetics

CHKZ1 (ICso = 13.3 nM) [1] [2]

Excellent selectivity over CHK2 [2]

55 nM (in HT29 cells) [2]

0.48 pM (in HT29 cells) [2]

Potentiates irinotecan & gemcitabine
in xenograft models [1] [2]

Low oral bioavailability in mice (F =
5%); administered intraperitoneally
(i.p.) in studies [1]

CHK1 (ICso0 = 1.3-1.4 nM) [3] [4]
[5]

>1,000-fold selectivity over CHK2
and CDK1 [3] [4]

30-220 nM (across multiple cell
lines) [3] [4]

0.41 to 5.4 uM (varies by cell line)
(3] [4]

Enhances gemcitabine & SN38;
shows single-agent activity in
MY C-driven lymphoma [3] [4]

High oral bioavailability in mice
(100%); extensive tumor
exposure [3] [4]
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Feature SAR-020106 CCT245737 (SRA737)

Clinical Status Preclinical research compound Advanced to Phase 1/2 clinical
trial (as SRA737) [6]

Key Pharmacodynamic Inhibits genotoxic-induced CHK1 Inhibits pS296 CHK1 and pY15
Biomarker autophosphorylation (pS296) and CDKZ1; a novel ELISA was
CDK1 phosphorylation (pY15) [1] [2] developed to monitor target
inhibition in tumors [3] [4]

Detailed Experimental Data and Protocols

For researchers looking to understand or replicate key findings, here is a summary of the critical

experimental methodologies and results from the literature.

 In Vitro Kinase Assays & Cellular Checkpoint Abrogation Both compounds were profiled against a
panel of kinases to establish potency and selectivity. The primary cellular assay to confirm on-target

activity was the Mitosis Induction Assay (MIA) or G2 Checkpoint Abrogation Assay.

o Typical Protocol [3] [2]: Cells (e.g., HT29 colon carcinoma) are pre-treated with a DNA-
damaging agent like etoposide to induce a G2 cell cycle arrest. The CHK1 inhibitor is then
added. After incubation, the cells are analyzed by flow cytometry for markers of mitosis (e.g., M-
phase phosphoprotein 2) or DNA content (propidium iodide staining) to quantify the abrogation
of the arrest and the forced entry into mitosis.

e Chemopotentiation Studies A key therapeutic hypothesis for CHK1 inhibitors is their ability to

enhance the cytotoxicity of DNA-damaging chemotherapeutics.

o Typical Protocol [3] [4] [1]: Tumor cell lines are treated with a fixed concentration of a
chemotherapeutic agent (e.g., gemcitabine or SN38) near its Glso, both alone and in
combination with increasing concentrations of the CHK1 inhibitor. Cell viability is measured
after 72-96 hours using assays like sulforhodamine B (SRB) or MTS. The Potentiation Index
(PI), calculated as the ratio of the Glso of the genotoxic agent alone to its Glso in combination,
quantifies the sensitization effect. CCT245737 showed particularly strong potentiation of
gemcitabine, with Pl values ranging from 7.9 to 23 in various cell lines [3] [4].

¢ In Vivo Xenograft Models
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o SAR-020106 [1] [2]: In mice bearing SW620 colon cancer xenografts, SAR-020106 (40 mg/kg,
i.p.) was administered on an intermittent schedule (e.g., days 0, 1, 7, 8, 14, 15) in combination
with irinotecan. The combination significantly delayed tumor growth compared to irinotecan
alone, with minimal toxicity. Tumor analysis confirmed inhibition of irinotecan-induced CHK1
pS296.

o CCT245737 [3] [4]: In HT29 xenograft models, oral administration of CCT245737 (150 mg/kg,
p.0.) potentiated the antitumor activity of gemcitabine. Uniquely, it also demonstrated significant
single-agent activity in an Epy-Myc driven mouse model of B-cell lymphoma, supporting the
concept of targeting tumors with high replication stress.

Mechanism of Action and Biomarker Analysis

The following diagram illustrates the shared core mechanism of how these inhibitors sensitize cells to DNA

damage.

DNA Damage
(e.g., Chemo/Radiation)

CHK1 Inhibitor
(SAR-020106 / CCT245737)

Inhibits

Abrogates

Without functional checkpoint
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A critical component of the research, especially for CCT245737, was the development of
pharmacodynamic biomarker assays [3] [4]. The inhibition of CHK1 was directly measured in tumors by

monitoring the reduction of:

e pS296 CHK1: An autophosphorylation site indicative of CHK1 activity.
e pY15 CDK1: A marker of G2/M cell cycle arrest.

For CCT245737, a novel pS296 CHK1 ELISA was developed, allowing for quantitative measurement of

target inhibition in human tumor xenografts, which was planned for use in clinical trials [3] [4].

Conclusion and Research Implications

¢ For research focused on in vitro mechanisms or local administration, SAR-020106 is a potent
and well-characterized tool compound, with significant data in radiosensitization and
chemosensitization, particularly in p53-deficient models [7] [8] [2].

¢ For studies requiring oral bioavailability or aiming to translate findings to a clinical context,
CCT245737 (SRA737) is the more advanced candidate. Its high oral bioavailability, comprehensive in
vivo dataset, and the development of a clinical-grade biomarker assay make it a standout choice [3]
[4]. It's important to note that while CCT245737 showed promising preclinical single-agent activity, its
subsequent Phase 1/2 clinical trial as SRA737 demonstrated that it was well-tolerated but did not
show sufficient single-agent activity in patients with advanced solid tumors to warrant further
development as a monotherapy [6]. This underscores that its future potential likely lies in rational
combination strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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